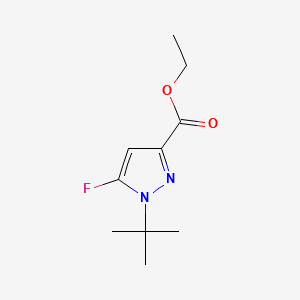

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound exhibits a well-defined heterocyclic framework characterized by a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2. The compound possesses the molecular formula C₁₀H₁₅FN₂O₂ with a molecular weight of 214.24 grams per mole. The structural architecture features three distinct substituent groups strategically positioned on the pyrazole core: a tert-butyl group at the 1-position, a fluorine atom at the 5-position, and an ethyl carboxylate ester functionality at the 3-position.

The spatial arrangement of atoms within the molecule reveals significant conformational preferences that influence both its chemical reactivity and biological activity. The tert-butyl substituent at the nitrogen-1 position adopts a conformation that minimizes steric hindrance while maintaining optimal electronic interactions with the pyrazole ring system. The presence of the fluorine atom at the 5-position introduces distinctive electronic effects, including increased electronegativity and enhanced lipophilicity compared to non-fluorinated analogs.

Crystallographic data for related pyrazole derivatives provide valuable insights into the three-dimensional structure of similar compounds. Analysis of crystalline forms of pyrazole carboxylate derivatives reveals characteristic intermolecular interactions, including hydrogen bonding patterns and aromatic stacking arrangements. The X-ray powder diffraction studies of related compounds demonstrate well-defined peak patterns that can be used for structural identification and polymorphic characterization.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular connectivity and spatial relationships between atoms.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's structural features. The tert-butyl group typically appears as a singlet in the aliphatic region, while the ethyl ester moiety displays the expected triplet-quartet pattern characteristic of ethyl groups. The pyrazole ring protons exhibit distinct chemical shifts that reflect the electronic environment created by the fluorine substituent and other functional groups.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information due to the presence of the fluorine atom at the 5-position of the pyrazole ring. This technique enables real-time quantification of reaction progress and identification of fluorinated species in crude reaction mixtures without requiring deuterated solvents. The fluorine chemical shift and coupling patterns offer insights into the electronic environment and stereochemical relationships within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton and fluorine studies by providing information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically appears in the characteristic downfield region, while the pyrazole ring carbons exhibit chemical shifts that reflect the influence of the nitrogen atoms and fluorine substituent.

Infrared spectroscopy contributes essential information about functional group identification and molecular vibrations. The carbonyl stretch of the ester group appears as a strong absorption band, typically around 1700 wavenumbers, providing confirmation of the carboxylate functionality. Additional characteristic absorptions include carbon-hydrogen stretching modes and ring vibrations that are diagnostic for pyrazole derivatives.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak confirms the expected molecular weight of 214.24, while characteristic fragmentation patterns reflect the loss of specific functional groups under electron impact conditions.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Tert-butyl singlet | ~1.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Ethyl ester pattern | 1.2-4.3 parts per million |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | Variable, compound-dependent |

| Infrared | Ester carbonyl stretch | ~1700 cm⁻¹ |

| Mass Spectrometry | Molecular ion | 214.24 mass-to-charge ratio |

Comparative Analysis with Fluorinated Pyrazole Derivatives

The structural and spectroscopic properties of this compound can be effectively understood through comparison with related fluorinated pyrazole derivatives. This comparative approach reveals the specific contributions of different substituents to the overall molecular properties and provides insights into structure-activity relationships within this class of compounds.

Examination of related compounds such as ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (without fluorine substitution) demonstrates the significant impact of fluorine incorporation on molecular properties. The non-fluorinated analog exhibits different electronic characteristics and chemical reactivity patterns, highlighting the unique role of the fluorine atom in modulating compound behavior. The presence of fluorine enhances lipophilicity and metabolic stability, making fluorinated derivatives particularly attractive for pharmaceutical applications.

Comparative nuclear magnetic resonance studies of fluorinated versus non-fluorinated pyrazole derivatives reveal distinct spectroscopic signatures. The fluorine-19 nuclear magnetic resonance spectra of various substituted pyrazoles show characteristic chemical shift ranges that depend on the electronic environment and substitution patterns. For instance, 4-fluoro-substituted pyrazoles exhibit different fluorine chemical shifts compared to 5-fluoro analogs, reflecting the varying electronic environments at these positions.

Structural variations within the fluorinated pyrazole family demonstrate the influence of different substituents on molecular geometry and intermolecular interactions. Compounds such as 3-tert-butyl-4-fluoro-5-methyl-1H-pyrazole and 3,5-di-tert-butyl-4-fluoro-1H-pyrazole exhibit distinct crystallographic properties and spectroscopic characteristics that reflect their unique substitution patterns. These comparisons provide valuable insights into the relationship between molecular structure and physical properties.

The synthesis and characterization of various fluorinated pyrazole carboxylate intermediates has revealed important trends in chemical reactivity and product formation. Studies of 5-fluoro-1H-pyrazole-3-carboxylate derivatives demonstrate the influence of different ester groups and nitrogen substituents on synthesis efficiency and product stability. These findings contribute to the development of optimized synthetic routes and improved understanding of reaction mechanisms.

Crystal structure analyses of related compounds, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provide additional comparative data for understanding the geometric preferences of substituted heterocyclic compounds. The dihedral angles between aromatic rings and the conformation of ester substituents show systematic variations that correlate with electronic and steric effects.

| Compound | Fluorine Position | Key Structural Feature | Spectroscopic Characteristic |

|---|---|---|---|

| This compound | 5-position | Tert-butyl at N1, ester at C3 | Characteristic ¹⁹F signal |

| 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | 4-position | Phenyl substitution | Different ¹⁹F chemical shift |

| 3-Tert-butyl-4-fluoro-5-methyl-1H-pyrazole | 4-position | Methyl at C5 | Distinct coupling patterns |

| 3,5-Di-tert-butyl-4-fluoro-1H-pyrazole | 4-position | Symmetrical substitution | Simplified nuclear magnetic resonance |

Propiedades

IUPAC Name |

ethyl 1-tert-butyl-5-fluoropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLCEOOTQCUMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856785 | |

| Record name | Ethyl 1-tert-butyl-5-fluoro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-04-3 | |

| Record name | Ethyl 1-tert-butyl-5-fluoro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination at Position 5

Chlorination of the pyrazole ring at position 5 is critical for introducing a leaving group amenable to fluorination. As described in patent US20110288305A1, chlorinating agents such as sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS) are employed in the presence of a base (e.g., pyridine). For example, treating ethyl 1-(tert-butyl)-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate with SOCl₂ in dichloromethane at 0–25°C introduces chlorine at position 5, yielding ethyl 1-(tert-butyl)-5-chloro-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate.

Optimized Conditions :

Nucleophilic Fluorination

Fluorine is introduced via halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. Patent US20110288305A1 reports that heating ethyl 1-(tert-butyl)-5-chloro-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate with KF in dimethylformamide (DMF) at 120°C for 12–24 hours replaces chlorine with fluorine, yielding the target compound.

Critical Parameters :

-

Fluoride Source : Anhydrous KF (2.0 equivalents).

-

Solvent : DMF or dimethyl sulfoxide (DMSO).

-

Temperature : 100–120°C.

Alternative Routes: Direct Fluorination and Enone Modifications

Electrophilic Fluorination

Direct fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) has been explored for pyrazole derivatives. However, this method requires activating groups (e.g., electron-withdrawing substituents) to direct fluorine to position 5. For ethyl 1-(tert-butyl)-3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate, electrophilic fluorination in acetonitrile at 60°C achieves moderate yields (50–60%) but suffers from regioselectivity challenges.

Fluorinated Enone Precursors

Synthesizing the pyrazole ring from pre-fluorinated enones avoids post-cyclization halogenation. For instance, (E)-4,4-difluoro-1-phenylbut-2-en-1-one reacts with tert-butylhydrazine hydrochloride in ethanol to form ethyl 1-(tert-butyl)-5-fluoro-3-(trichloromethyl)-1H-pyrazole-4-carboxylate. Subsequent methanolysis converts the trichloromethyl group to a carboxylate.

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Halogen Exchange | Trichloromethyl enone → Chlorination → Fluorination | 65–80 | High | Industrial |

| Direct Fluorination | Electrophilic fluorination | 50–60 | Moderate | Lab-scale |

| Fluorinated Enone Approach | Pre-fluorinated enone cyclization | 52–83 | High | Pilot-scale |

Mechanistic Insights and Challenges

Regioselectivity in Cyclocondensation

The use of tert-butylhydrazine hydrochloride ensures N1-substitution due to the protonation of the hydrazine’s N2 nitrogen, favoring attack at the enone’s β-position. This mechanistic pathway, validated by Silva et al., avoids competing N2-substitution observed with free hydrazines.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Activity

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate has been noted for its potential as an anti-inflammatory and analgesic agent. The presence of the fluoroalkyl substituent enhances its lipophilicity and solubility, which may improve its biological activity .

Neurological Disorders

Research indicates that compounds similar to this compound could be effective in treating various central nervous system disorders, including anxiety, depression, and attention deficit hyperactivity disorder (ADHD). These compounds have been shown to interact with trace amine-associated receptors (TAARs), suggesting a mechanism for their therapeutic effects .

Anti-Cancer Potential

The pyrazole derivatives, including this compound, are being explored for their anti-cancer properties. Studies have indicated that these compounds can inhibit tumor growth, making them candidates for cancer therapy .

Herbicide Development

Due to their biological activity, pyrazole derivatives are being investigated as potential herbicides. The lipophilic nature of this compound enhances its ability to penetrate plant tissues, which is crucial for herbicide efficacy .

Pesticide Formulations

Similar compounds have been successfully used in pesticide formulations, demonstrating effectiveness against various pests while maintaining a favorable safety profile for non-target organisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties of Pyrazole Derivatives

Key Observations:

- Electronic Effects: Fluorine (target compound) and trifluoromethyl () groups increase electronegativity, but CF3 () is more lipophilic. The cyano group () introduces polarity and reactivity.

- Solubility : Ester groups (e.g., COOEt) generally improve solubility in organic solvents. Aromatic substituents () may reduce aqueous solubility but enhance crystallinity.

Table 2: Hazard Comparison of Pyrazole Derivatives

Key Observations:

- Cyano-substituted pyrazoles () exhibit higher toxicity (oral and dermal) compared to fluoro or trifluoromethyl analogs.

- Fluorine substitution (target compound) likely reduces acute toxicity compared to cyano derivatives.

Actividad Biológica

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H15FN2O2

- Molecular Weight: 214.24 g/mol

- Key Features: The compound contains a tert-butyl group and a fluorine atom on the pyrazole ring, which enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to inflammatory pathways. Research indicates that it can interact with cyclooxygenase (COX) enzymes, which are crucial targets in anti-inflammatory drug development .

- Binding Affinity Studies: Investigations into its binding affinity to various biological receptors have demonstrated that the compound can effectively engage with targets implicated in disease pathways, enhancing its therapeutic potential.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound, particularly through studies measuring its impact on COX-1 and COX-2 enzymes:

- In vitro Studies: The compound exhibited significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 54.65 | High |

| Diclofenac | 54.65 | Reference |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies: this compound demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. In particular, it showed promising results against breast cancer and colon cancer cell lines.

Case Studies

Several studies have evaluated the efficacy of this compound:

- Study on Inflammatory Models: A study conducted on carrageenan-induced paw edema in rats revealed that the compound significantly reduced inflammation compared to control groups, indicating its potential as an effective anti-inflammatory agent .

- Anticancer Efficacy Assessment: In a recent publication, the compound was tested against various cancer cell lines, where it exhibited a dose-dependent reduction in cell viability, suggesting its role as a potential lead compound for further development in cancer therapeutics .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- General Synthetic Route:

- Reactants: tert-butyl hydrazine, ethyl acetoacetate, and fluorinated reagents.

- Conditions: Typically involves refluxing in organic solvents like ethanol or acetonitrile under controlled temperatures.

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Initial condensation | 70% | Ethanol, reflux |

| Final purification | >90% | Crystallization from dichloromethane |

Q & A

Basic Research Question: What synthetic routes are most effective for preparing Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by fluorination and tert-butyl group introduction. Key steps include:

- Precursor preparation : React ethyl 3-fluoroacetoacetate with tert-butyl hydrazine under acidic conditions to form the pyrazole ring.

- Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) for regioselective fluorination at the 5-position .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product.

Optimization involves monitoring reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize byproducts like 4-fluoro isomers. LC-MS and ¹H-NMR validate purity .

Advanced Research Question: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound, particularly regarding fluorine positioning?

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming the fluorine substitution pattern and tert-butyl conformation. Steps include:

- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to grow high-quality crystals.

- Data collection : Employ a synchrotron source for high-resolution data (≤ 0.8 Å) to distinguish fluorine from hydrogen atoms.

- Refinement : Use SHELXL for least-squares refinement, applying restraints for anisotropic displacement parameters of the fluorine atom. The ADDSYM tool in PLATON checks for missed symmetry .

Graph set analysis (via Mercury CSD) identifies C–H···F hydrogen bonds, stabilizing the crystal lattice .

Advanced Research Question: What are the thermal decomposition pathways of this compound under high-temperature reaction conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) and GC-MS reveal decomposition products and stability thresholds:

- TGA : Decomposition onset at ~220°C, with mass loss corresponding to CO, CO₂, and HF release.

- Mechanism : The ester group undergoes cleavage first, followed by tert-butyl group elimination (retro-ene reaction). Fluorine abstraction by radicals may produce trace HF .

Mitigation : Store at ≤ -20°C under inert gas (Ar/N₂) to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., HNO₃) to suppress exothermic decomposition .

Advanced Research Question: How do hydrogen-bonding interactions influence the crystal packing and solubility of this compound?

Methodological Answer:

Hydrogen-bonding networks are analyzed via:

- Mercury CSD : Visualize C–H···O/F interactions using the "Packing Feature" tool. The tert-butyl group creates steric hindrance, reducing π-π stacking but enhancing hydrophobic solubility in DCM .

- Solubility testing : Measure in DMSO (high), water (low), and ethanol (moderate). The 5-fluoro group forms weak C–H···F bonds (~2.9 Å), contributing to crystalline stability but not aqueous solubility .

- Hansen Solubility Parameters : Calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) to predict compatibility with excipients in formulation studies .

Advanced Research Question: How can this compound be derivatized to study structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

Derivatization strategies include:

- Core modifications : Replace the ester group with amides (e.g., using EDCI/HOBt coupling) to enhance target binding.

- Fluorine bioisosteres : Substitute 5-F with CF₃ or Cl to assess electronic effects on inhibitory potency .

- Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. IC₅₀ values correlate with substituent electronegativity and steric bulk .

SAR Insights : The tert-butyl group improves metabolic stability by shielding the pyrazole ring from cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.